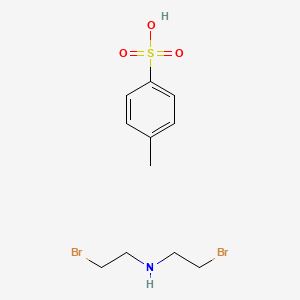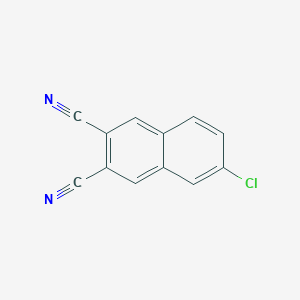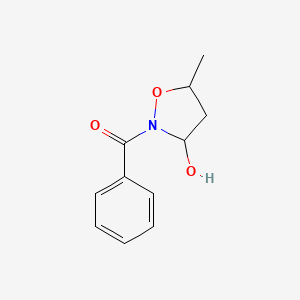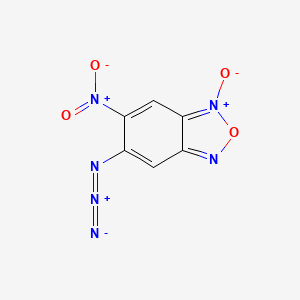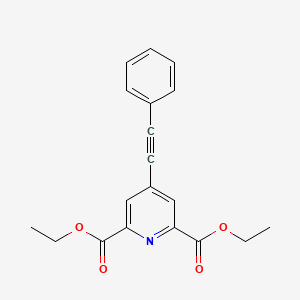![molecular formula C10H8N2OS B14314534 1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one CAS No. 112377-81-8](/img/structure/B14314534.png)
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of synthetic organic and medicinal chemistry. This compound is part of the thiazoloquinazoline family, known for its diverse biological activities, including antifungal, antioxidant, and anticancer properties .
准备方法
The synthesis of 1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one typically involves the cyclization of thiazoloquinazoline derivatives. One common method starts with thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as the starting materials. These derivatives undergo a series of reactions involving hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole to yield the desired compound . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity.
化学反应分析
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include hydrazine hydrate, 2-aminobenzimidazole, and various catalysts to facilitate the reactions . Major products formed from these reactions often include derivatives with enhanced biological activities.
科学研究应用
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being explored for potential use in cancer therapy.
作用机制
The mechanism of action of 1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . In cancer therapy, it targets specific enzymes and pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .
相似化合物的比较
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one can be compared with other similar compounds such as:
Thiazolo[2,3-b]quinazoline: Known for its antifungal and antioxidant activities.
Pyrazolo[1,5-a]pyrimidine: Exhibits significant anticancer properties.
Triazolo[1,5-a]pyrimidine: Used in the development of antimicrobial agents.
The uniqueness of this compound lies in its diverse biological activities and its potential for use in various scientific and industrial applications .
属性
CAS 编号 |
112377-81-8 |
|---|---|
分子式 |
C10H8N2OS |
分子量 |
204.25 g/mol |
IUPAC 名称 |
1,3-dihydro-[1,3]thiazolo[4,3-b]quinazolin-9-one |
InChI |
InChI=1S/C10H8N2OS/c13-10-7-3-1-2-4-8(7)11-9-5-14-6-12(9)10/h1-4H,5-6H2 |
InChI 键 |
FZGSFTIRYADYCT-UHFFFAOYSA-N |
规范 SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
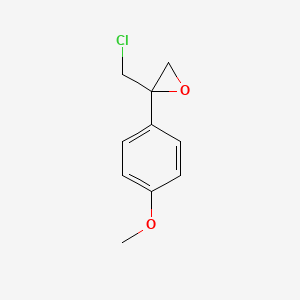
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
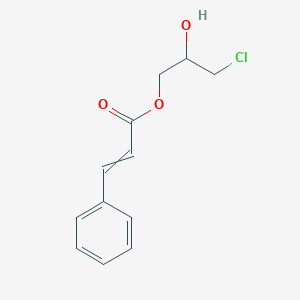
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
